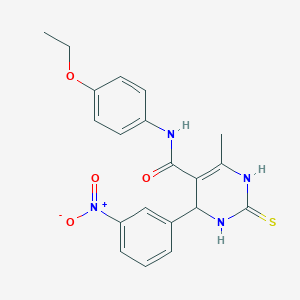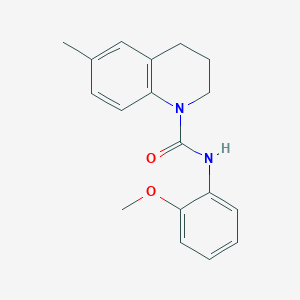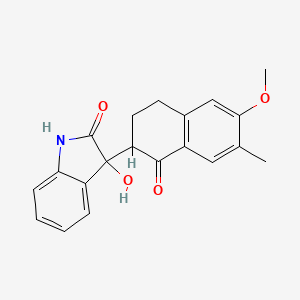![molecular formula C20H22N2O3 B5087174 3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5087174.png)
3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3-Ethoxyphenoxybutyl Group: The 3-ethoxyphenoxybutyl group can be introduced via nucleophilic substitution reactions. This involves reacting the quinazolinone core with 3-ethoxyphenoxybutyl halides (e.g., bromides or chlorides) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinazolinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazolinone core or the 3-ethoxyphenoxybutyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides (e.g., bromides, chlorides), bases (e.g., potassium carbonate, sodium hydride), and solvents (e.g., dimethylformamide, tetrahydrofuran).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学研究应用
3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various diseases.
Chemical Biology: The compound serves as a probe to study enzyme activities, receptor interactions, and cellular processes.
Industrial Applications: It can be utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, alter receptor signaling, or interfere with cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
- 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone
- 3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone
- 3-[4-(4-methoxyphenoxy)butyl]-4(3H)-quinazolinone
Uniqueness
3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is unique due to its specific substituent pattern, which can influence its biological activity and chemical properties. The presence of the 3-ethoxyphenoxybutyl group may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.
属性
IUPAC Name |
3-[4-(3-ethoxyphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-24-16-8-7-9-17(14-16)25-13-6-5-12-22-15-21-19-11-4-3-10-18(19)20(22)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBDSBHIOUNEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5087105.png)

![3-[(4-methylphenyl)thio]-1-phenyl-2-propen-1-one](/img/structure/B5087118.png)
![5-(methoxymethyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5087130.png)
![2-(2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5087138.png)
![ethyl 6-bromo-4-hydroxy-5-methoxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5087141.png)

![N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5087156.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide](/img/structure/B5087160.png)

![3-(4-METHOXYPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B5087187.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5087195.png)
![9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE](/img/structure/B5087199.png)
